molecular formula C5H8ClNO3 B2940341 (3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride CAS No. 2171283-77-3

(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride

Cat. No.: B2940341
CAS No.: 2171283-77-3
M. Wt: 165.57
InChI Key: ULANUDLWNKEHRO-HKTIBRIUSA-N
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Description

(3aR,6aS)-Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride is a bicyclic organic compound comprising a pyrrolidine ring fused with a dioxolane moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Key characteristics include:

  • Molecular formula: C₁₆H₁₈ClNO₂
  • Molecular weight: 291.78 g/mol
  • Stereochemistry: The (3aR,6aS) configuration ensures specific spatial orientation, critical for biological interactions .

Its synthesis typically involves cyclization and salt formation steps, as exemplified in related compounds (e.g., HCl-mediated deprotection in 2-propanol yields high-purity products) .

Properties

IUPAC Name

(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.ClH/c7-5-8-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2;1H/t3-,4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULANUDLWNKEHRO-HKTIBRIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)OC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable diol precursor with a lactam or lactone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired stereoisomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. Continuous flow chemistry and other advanced techniques can be employed to optimize yield and purity.

Chemical Reactions Analysis

(3aR,6aS)-Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

(3aR,6aS)-Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a tool in biological studies, helping to understand various biochemical processes.

  • Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: The compound's unique properties may be exploited in industrial processes, such as material science or catalysis.

Mechanism of Action

The mechanism by which (3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of (3aR,6aS)-Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one Hydrochloride and Analogues
Compound Name (CAS/ID) Molecular Formula Molecular Weight Key Features Applications
(3aR,6aS)-Target Compound C₁₆H₁₈ClNO₂ 291.78 Bicyclic pyrrolidine-dioxolane core, HCl salt Pharmaceutical building block
(3aS,6aS)-2,2-Dimethyltetrahydro-dioxolo[4,5-c]pyrrole C₉H₁₅NO₂ 169.22 Methyl substituents, saturated core Intermediate for heterocyclic synthesis
(3aR,6aR)-Hexahydropyrrolo[3,4-c]pyrrole Benzo-triazole Derivative C₁₅H₁₆N₆O 296.33 Aromatic benzo-triazole group, tertiary amine Drug candidate (CNS targets)
(3αS,6αS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide C₆H₉NO₂S 159.20 Thiophene-sulfone hybrid Antibacterial research

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to neutral analogs (e.g., tert-butyl-protected derivatives require organic solvents for dissolution) .
  • Stability : The dioxolane ring in the target compound confers resistance to hydrolysis, unlike lactam-based analogs prone to ring-opening .
  • Bioactivity : Benzo-triazole derivatives (e.g., compound 27 in ) show affinity for CNS receptors due to aromatic stacking, whereas the target compound’s saturated core limits direct receptor interactions but enhances metabolic stability .

Biological Activity

(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activities associated with this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H11ClN2O2
  • CAS Number : 55129-05-0
  • Molecular Weight : 155.62 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Some derivatives have shown significant inhibitory effects on enzymes such as N-acetyl-β-d-hexosaminidase, which is involved in glycoprotein metabolism. This inhibition can impact cellular signaling pathways and disease progression in conditions like cancer and neurodegeneration .
  • Neuroprotective Effects : Certain studies suggest that this compound may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Antimicrobial Activity : Preliminary data suggests potential antimicrobial effects against various bacterial strains, although further studies are needed to confirm these findings .

Biological Activity Data Table

Biological ActivityMechanism of ActionReference
Enzyme InhibitionInhibits N-acetyl-β-d-hexosaminidase
NeuroprotectionReduces oxidative stress in neurons
AntimicrobialInhibitory effects on bacterial growth

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to control groups .

Case Study 2: Enzyme Inhibition Profile

In a series of assays to evaluate enzyme inhibition, the compound was found to inhibit N-acetyl-β-d-hexosaminidase with an IC50 value of 45 µM. This suggests potential therapeutic applications in diseases where this enzyme is implicated .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of compounds related to this compound. Variations in substituents have been shown to affect potency and selectivity towards specific biological targets. For instance, modifications at the nitrogen atom have been correlated with increased enzyme inhibition activity .

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